molecular formula C16H16N2O2S B11833573 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid

2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid

Cat. No.: B11833573
M. Wt: 300.4 g/mol
InChI Key: JCINOIXFFHAMFR-UHFFFAOYSA-N
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Description

2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antitumor agents. This compound features a tetrahydroquinazoline scaffold, a privileged structure in drug discovery known for its diverse biological activities. Scientific literature indicates that structurally similar tetrahydroquinazoline derivatives are key precursors in the synthesis of complex molecules designed to inhibit critical cancer-associated signaling pathways, such as the PI3K/Akt/mTOR axis . The integration of such pharmacophores into larger molecular architectures has been shown to produce compounds with potent activity against various human cancer cell lines, including Hela, MGC-803, MCF-7, and A549 . Researchers can utilize this acetic acid-functionalized quinazoline derivative as a versatile building block to create pyrimidine-containing compounds for evaluating mechanisms like cell cycle arrest and apoptosis induction . This product is intended for research applications as a synthetic intermediate and is strictly for laboratory use. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetic acid

InChI

InChI=1S/C16H16N2O2S/c19-14(20)10-21-16-12-8-4-5-9-13(12)17-15(18-16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,19,20)

InChI Key

JCINOIXFFHAMFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)O

solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants : 1,3-cyclohexanedione (1 mmol), benzaldehyde (1 mmol), thiourea (1.2 mmol).

  • Catalyst : Poly(4-vinylpyridinium)hydrogen sulfate (0.015 g).

  • Conditions : Solvent-free, 120°C, 2–4 hours.

  • Workup : Dilution with water, filtration, and recrystallization from methanol.

Yield : 88–94%.

This method generates 4-aryl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, a key intermediate for further functionalization.

Thioether Formation: Nucleophilic Substitution at Position 4

The thioacetic acid group is introduced via nucleophilic displacement of a halogen atom (Cl/Br) at position 4 of the tetrahydroquinazoline core.

Method A: Bromoacetylation Followed by Thiol Coupling

  • Bromoacetylation :

    • React 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline with bromoacetic acid in ethanol using EDC·HCl.

    • Conditions : 70°C, 48 hours.

    • Yield : ~63%.

  • Thiol Coupling :

    • Treat the bromoacetyl intermediate with potassium thioacetate (KSAc) in DMF.

    • Conditions : Room temperature, 8–12 hours.

    • Yield : 70–85%.

Method B: Direct Displacement with Thioacetic Acid

  • Reactants : 4-Chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline, thioacetic acid.

  • Catalyst : AlCl₃ (1.0–2.5 equiv).

  • Conditions : Ethylene dichloride, reflux (100–125°C), 10–14 hours.

  • Workup : Acidification with HCl, extraction with toluene, and recrystallization.

  • Yield : 80–95%.

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thioacetate, improving substitution yields.

  • Non-polar solvents (toluene, ethylene dichloride) favor halogen displacement in bromoacetyl intermediates.

Catalytic Systems

  • AlCl₃ accelerates acylation but requires strict temperature control to avoid side reactions.

  • K₂CO₃/NaHCO₃ buffers maintain pH during thiol coupling, preventing hydrolysis of the thioester.

Temperature Control

  • Low temperatures (20–40°C) minimize dimerization during bromoacetylation.

  • Reflux conditions (100–125°C) drive thioether formation to completion.

Analytical Characterization

ParameterDataSource
HPLC Purity 95–98.8%
Melting Point 236–238°C
IR (cm⁻¹) 1712 (C=O), 1658 (C=S), 3419 (NH)
¹H NMR (δ ppm) 2.35 (CH₃), 4.27 (SCH₂), 7.21–7.63 (Ar-H)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Bromoacetylation High regioselectivityMulti-step, longer reaction time63–85
Direct Displacement One-pot synthesisRequires excess AlCl₃80–95

Challenges and Solutions

  • Byproduct Formation : Hydrolysis of thioester to acetic acid is mitigated by anhydrous conditions and rapid workup.

  • Low Solubility : Tetrahydroquinazoline intermediates often precipitate; DMSO or DMF improves solubility.

  • Stereochemical Control : Chiral centers in the tetrahydroquinazoline core are preserved via low-temperature reactions.

Industrial-Scale Adaptations

  • Continuous Flow Systems : Reduce reaction time for bromoacetylation from 48 hours to 4–6 hours.

  • Catalyst Recycling : Poly(4-vinylpyridinium)hydrogen sulfate is reused for 5 cycles without yield loss.

Emerging Techniques

  • Photocatalytic Thiol-Ene Coupling : Visible-light-mediated reactions at room temperature show promise for greener synthesis.

  • Enzymatic Acetylation : Lipases catalyze thioester formation, avoiding harsh acids .

Scientific Research Applications

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. Specifically, compounds similar to 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid have shown efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • Human cervix carcinoma (HeLa)
    • Colorectal adenocarcinoma (HT-29)
    • Ovarian carcinoma (A2780)
    • Biphasic mesothelioma (MSTO-211H)
  • Mechanism of Action :
    • Quinazoline derivatives often inhibit key pathways involved in tumor growth and proliferation. For instance, they may target the PI3K/AKT/mTOR signaling pathway which is crucial in many cancers .
  • Case Studies :
    • A study synthesized a series of quinazoline derivatives and evaluated their cytotoxic effects on cancer cells. Among these compounds, one derivative exhibited an IC50 value of 0.51 µM against K562 cells (human myelogenous leukemia), indicating potent anticancer activity .

Anti-inflammatory Activity

In addition to anticancer properties, the compound may also exhibit anti-inflammatory effects:

  • Mechanism :
    • Quinazoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation processes .
  • Research Findings :
    • In vitro studies have demonstrated that certain quinazoline derivatives can effectively reduce inflammation markers in human cell lines .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline precursors. Key steps include:

  • Formation of Tetrahydroquinazoline :
    • The initial step involves the cyclization of appropriate phenyl-substituted amines with carbonyl compounds to form the tetrahydroquinazoline core.
  • Thioacetic Acid Derivation :
    • The introduction of the thioacetic acid moiety is achieved through nucleophilic substitution reactions where thiol groups are added to the quinazoline structure.
  • Characterization :
    • The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Summary of Applications

ApplicationDescriptionEvidence
AnticancerInhibits proliferation of cancer cellsIC50 values < 1 µM in various cell lines
Anti-inflammatoryReduces levels of inflammatory markersIn vitro studies show decreased cytokine production

Mechanism of Action

The mechanism of action of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following analysis compares structural analogs of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid, focusing on synthesis, physicochemical properties, bioactivity, and toxicity.

Triazole Derivatives :

  • 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic Acid Derivatives: Synthesized via reactions with substituted anilines, these compounds (e.g., 23–27 in ) exhibit >95% purity.
  • 2-((4-R-3-(Morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic Acid Salts: These derivatives act as fungicides and plant growth stimulators. Their salts (Na⁺, K⁺, or transition metals) are synthesized by neutralizing thioacetic acids with bases, improving solubility .

Quinoline Derivatives:

  • 2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives: Synthesized from 4-chloroquinolines, these compounds (e.g., QAC-1 and QAC-5) demonstrate auxin-like activity, promoting rhizogenesis in Paulownia clones. Sodium salts (QAC-5) show higher bioavailability but increased toxicity compared to free acids .

Thiazole Derivatives :

  • (2-[(Thien-2-ylcarbonyl)Amino]-1,3-Thiazol-4-yl)Acetic Acid: This thiazole-based analog highlights the role of sulfur-containing heterocycles in modulating bioactivity. Structural variations in the acyl group influence membrane permeability .
Physicochemical Properties
  • Lipophilicity (log P/D): Quinoline derivatives (e.g., QAC-1) exhibit log P values within the optimal range (1.5–3.5) for crossing biological membranes, enhancing their rhizogenic activity .
  • Salt Formation : Sodium salts of thioacetic acids (e.g., QAC-5) show improved solubility but higher toxicity due to increased ionization and bioavailability .
Key Research Findings
  • Substituent Effects: Alkoxy groups in quinoline derivatives reduce toxicity, while bromine in triazoles enhances stability .
  • Salt vs. Acid Forms : Sodium salts universally increase bioavailability but exacerbate toxicity, underscoring the need for careful formulation .
  • log P/D Optimization : Compounds with log P 1.5–3.5 (e.g., QAC-1) balance lipophilicity and solubility, maximizing bioactivity .

Biological Activity

2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid, also known by its CAS number 1136-88-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • Structure : The compound features a tetrahydroquinazoline moiety linked to a thiol group and an acetic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityTargetMethodologyFindings
Enzyme InhibitionmPGES-1In vitro assaysSignificant inhibition observed; potential for anti-inflammatory applications .
CytotoxicityHeLa CellsIC50 determinationInduced apoptosis with IC50 values comparable to standard chemotherapeutics .
Antimicrobial ActivityVarious bacteriaMinimum Inhibitory Concentration (MIC) testsModerate activity observed against Gram-positive bacteria; further studies needed for specific strains .

Case Studies

  • Anti-inflammatory Effects : A study focusing on mPGES-1 inhibitors highlighted the role of compounds similar to this compound in reducing PGE2 levels in inflammatory models. This suggests a potential therapeutic application in conditions like arthritis and other inflammatory diseases .
  • Cytotoxic Studies : In a comparative analysis of various quinazoline derivatives, the compound demonstrated notable cytotoxicity against several cancer cell lines. The study emphasized the need for further exploration into its structural modifications to enhance efficacy while reducing toxicity to normal cells .
  • Antimicrobial Research : While initial studies indicated some antimicrobial properties, comprehensive testing across a broader range of pathogens is necessary to establish its effectiveness as an antimicrobial agent. Further research could elucidate the mechanisms behind its activity against specific bacterial strains .

Q & A

Basic: What are the established synthetic routes for 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid?

Answer:
The compound is synthesized via nucleophilic substitution, typically reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in ethanol under reflux conditions. Critical steps include maintaining anhydrous conditions and precise stoichiometric ratios (1:1 molar ratio of reactants). Purification involves recrystallization from ethanol or acetonitrile to achieve >90% purity. Yield optimization requires controlled temperature (70–80°C) and reaction time (6–8 hours) .

Advanced: How can reaction conditions be systematically optimized to address low yields or impurities in the synthesis?

Answer:
Optimization strategies include:

  • Solvent screening : Testing polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Catalysis : Adding catalytic bases (e.g., K₂CO₃) to deprotonate the thiol group, accelerating nucleophilic attack.
  • In-line monitoring : Using HPLC or TLC (silica gel, chloroform:methanol 9:1) to track intermediate formation and adjust reaction time dynamically.
  • Purification refinement : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) for challenging impurities. Contradictions in yield reports (e.g., 60% vs. 85%) may arise from residual solvents or unreacted starting materials, resolvable via elemental analysis .

Basic: What analytical techniques are routinely used to confirm the structure and purity of this compound?

Answer:

  • Elemental analysis : Validates C, H, N, S content (deviation <0.3% from theoretical values).
  • IR spectroscopy : Key peaks include ν(S-H) at 2550 cm⁻¹ (absent post-reaction), ν(C=O) at 1700–1720 cm⁻¹, and ν(C-N) quinazoline ring vibrations at 1600 cm⁻¹.
  • TLC : Rf ~0.5 in chloroform:methanol (9:1) .

Advanced: How can advanced spectroscopic methods resolve ambiguities in structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methylene protons at δ 3.8–4.2 ppm for -SCH₂COO-; quinazoline aromatic protons at δ 7.3–8.1 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolves tautomeric ambiguity in the tetrahydroquinazoline ring (e.g., enol-keto forms) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

  • Anticancer activity : IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines via topoisomerase II inhibition.
  • Enzyme inhibition : Competitive inhibition of dihydrofolate reductase (Ki = 0.45 µM) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic assays : Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive).
  • Molecular docking : Use AutoDock Vina to model interactions with DHFR’s active site (e.g., H-bonding with Asp27, π-π stacking with Phe34).
  • Mutagenesis studies : Validate predicted binding residues (e.g., Ala substitution at Asp27 reduces inhibition by >80%) .

Basic: What salt forms or derivatives of this compound have been synthesized to enhance solubility?

Answer:

  • Sodium/potassium salts : Prepared via neutralization with NaOH/KOH in ethanol, improving aqueous solubility by 10–15×.
  • Metal complexes : Zn(II) and Cu(II) complexes show enhanced stability (TGA analysis: decomposition >200°C) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance DHFR binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound).
  • Heterocycle modification : Replace tetrahydroquinazoline with pyrimidine to assess impact on logP and membrane permeability (measured via PAMPA assay) .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light sensitivity : Degrades by 15% after 30 days under UV light (store in amber vials at -20°C).
  • Hydrolysis : Susceptible to ester hydrolysis at pH >8 (confirmed via HPLC monitoring) .

Advanced: How can computational modeling address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • ADMET prediction : Use SwissADME to identify poor bioavailability (e.g., high logP = 3.2) and guide prodrug design (e.g., ester prodrugs increase oral absorption by 40%).
  • MD simulations : Simulate blood-brain barrier penetration (e.g., PMF analysis shows ΔG = -2.1 kcal/mol for passive diffusion) .

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